molecular formula C19H22N4O3S B12208870 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide

2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12208870
M. Wt: 386.5 g/mol
InChI Key: OCGVXDWEILECPY-UHFFFAOYSA-N
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Description

2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and methoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with appropriate sulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing benzimidazole rings share some structural similarities and are known for their biological activities.

    Thiazoles: Thiazole-containing compounds are also known for their diverse biological activities and are used in various medicinal applications.

    Oxadiazoles: Compounds with oxadiazole rings are studied for their potential as antimicrobial and anticancer agents.

Uniqueness

What sets 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide apart is the combination of these functional groups in a single molecule, which can result in unique biological and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-ethyl-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C19H22N4O3S/c1-5-12(6-2)17(24)22-19-20-11(3)15(27-19)18-21-16(23-26-18)13-7-9-14(25-4)10-8-13/h7-10,12H,5-6H2,1-4H3,(H,20,22,24)

InChI Key

OCGVXDWEILECPY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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